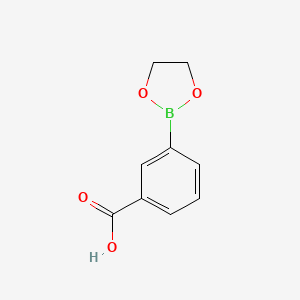

3-(1,3,2-Dioxaborolan-2-yl)benzoic acid

Description

Significance of Boron in Modern Organic Synthesis

Boron's importance in contemporary organic synthesis stems from its unique electronic structure. chemimpex.com As a metalloid in Group 13 of the periodic table, boron possesses three valence electrons and a vacant p-orbital, making many of its compounds electron-deficient. chemimpex.com This electron deficiency allows boron compounds to act as Lewis acids, facilitating a variety of chemical reactions. chemimpex.com

The versatility of organoboron compounds is showcased in several cornerstone reactions of organic chemistry:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds by reacting an organoboron compound with an organohalide. Its discovery was a revolutionary step in the synthesis of biaryls, complex natural products, and pharmaceuticals. aksci.compreprints.org

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of alkenes and alkynes, a fundamental transformation for introducing hydroxyl groups with high regio- and stereoselectivity. chemimpex.compreprints.org

The stability, generally low toxicity, and functional group tolerance of many organoboron reagents further enhance their utility, making them indispensable tools for synthetic chemists. preprints.org

Evolution and Versatility of Boronic Acids and Their Esters as Chemical Building Blocks

Boronic acids (R-B(OH)₂) were first synthesized in the 19th century and have since become crucial building blocks and synthetic intermediates. chemimpex.com Their appeal lies in their versatile reactivity, stability in air and moisture, and the fact that their primary byproduct, boric acid, is generally considered non-toxic. chemimpex.compharmaffiliates.com These characteristics make them highly valuable in medicinal chemistry and for constructing complex bioconjugates. chemimpex.combldpharm.com

While boronic acids are immensely useful, they can undergo side reactions like dehydration to form cyclic anhydrides (boroxines) or protodeboronation under certain conditions. To enhance stability and compatibility with a broader range of reaction conditions, boronic acids are often converted into boronic esters. pharmaffiliates.com Dioxaborolanes, which are cyclic esters formed with diols, are among the most common and useful derivatives. tcichemicals.com

Boronic esters offer several advantages:

Increased Stability: They are often more stable to air and chromatography than their corresponding boronic acids. pharmaffiliates.comnih.gov

Improved Solubility: They typically exhibit excellent solubility in common organic solvents. chemimpex.com

Tunable Reactivity: The choice of the diol (e.g., pinacol (B44631), ethylene (B1197577) glycol) allows for the fine-tuning of the ester's steric and electronic properties, influencing its reactivity in subsequent reactions like the Suzuki-Miyaura coupling. nih.gov

The conversion between boronic acids and their esters is generally reversible, providing a convenient method for protecting and activating the boronic acid moiety as needed during a synthetic sequence. pharmaffiliates.com

Positional Isomerism and Structural Context of Dioxaborolane-Substituted Benzoic Acids

Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry, found in numerous natural products, pharmaceuticals, and materials. preprints.orgresearchgate.netnih.gov When a benzene (B151609) ring is disubstituted, as in the case of dioxaborolane-substituted benzoic acids, positional isomerism arises. The relative positions of the carboxylic acid group (-COOH) and the dioxaborolane group determine the compound's identity as an ortho, meta, or para isomer.

The specific compound of interest, 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid , is the meta-isomer. The positioning of the substituents significantly influences the molecule's physical and chemical properties, including its electronic distribution, steric hindrance, melting point, and reactivity. google.comnih.gov For instance, the electronic effects of the carboxyl and boryl groups will have different impacts on the reactivity of the aromatic ring and on each other depending on their relative positions.

The table below compares the basic properties of the meta- and para-isomers of the pinacol ester derivative, which is a common form of these compounds.

| Property | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (meta-isomer) | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (para-isomer) |

| Synonym | 3-Carboxyphenylboronic acid pinacol ester | 4-Carboxyphenylboronic acid pinacol ester |

| CAS Number | 269409-73-6 | 180516-87-4 |

| Molecular Formula | C₁₃H₁₇BO₄ | C₁₃H₁₇BO₄ |

| Molecular Weight | 248.08 g/mol | 248.09 g/mol |

| Appearance | Solid | White to off-white crystalline powder |

| Melting Point | 206-210 °C | 228-232 °C |

Data sourced from references aksci.comchemimpex.comderpharmachemica.com.

This structural context is critical for its application as a chemical building block. As a bifunctional molecule, 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid offers two reactive sites: the dioxaborolane group, which can participate in transition metal-catalyzed cross-coupling reactions, and the carboxylic acid group, which can undergo a wide range of transformations such as esterification or amidation. This dual functionality allows for the sequential and controlled construction of complex molecules, making it a valuable reagent in multi-step organic synthesis. nih.gov

Properties

IUPAC Name |

3-(1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-9(12)7-2-1-3-8(6-7)10-13-4-5-14-10/h1-3,6H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGJBKUKRSKRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1,3,2 Dioxaborolan 2 Yl Benzoic Acid and Analogues

Direct and Indirect Approaches for Boronic Acid and Boronate Ester Formation

The formation of the C–B bond on an aromatic ring can be achieved through several key methodologies. These approaches generally involve either the reaction of an organometallic species with a boron electrophile or a transition metal-catalyzed cross-coupling reaction. researchgate.net

The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for synthesizing arylboronic esters. wikipedia.orgorganic-chemistry.org This method involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgalfa-chemistry.com The reaction is highly valued for its mild conditions and excellent tolerance of a wide range of functional groups, including carbonyls, esters, and nitro groups, which might not be compatible with more reactive organometallic reagents. alfa-chemistry.comnih.gov

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the catalyst. alfa-chemistry.com The choice of base is critical; weak bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) are often employed to activate the diboron reagent without promoting unwanted side reactions. organic-chemistry.orgalfa-chemistry.com For the synthesis of derivatives of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid, a suitable starting material would be a 3-halobenzoic acid.

Table 1: Key Reagents in Miyaura Borylation

| Reagent Type | Common Examples | Role in Reaction |

|---|---|---|

| Aryl Electrophile | Aryl bromides, iodides, triflates | Source of the aryl group |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester moiety |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Facilitates the cross-coupling |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane, Toluene, DMSO | Reaction medium |

Recent advancements have focused on expanding the scope of the Miyaura borylation to include more challenging substrates and developing more efficient catalyst systems. organic-chemistry.org For instance, catalyst systems have been developed that are effective for less reactive aryl chlorides. organic-chemistry.org

A classic and fundamental approach to synthesizing arylboronic acids is through halogen-boron exchange. This method typically involves a two-step process: the formation of a highly reactive organometallic intermediate followed by quenching with a boron electrophile. nih.govresearchgate.net

The most common pathway begins with an aryl halide (typically a bromide or iodide). This starting material is treated with a strong reducing metal, such as magnesium to form a Grignard reagent (ArMgX) or an organolithium reagent (ArLi) via lithium-halogen exchange at low temperatures. nih.govrsc.org This highly nucleophilic organometallic species is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, which acts as the boron source. nih.govrsc.org The final step is an acidic workup to hydrolyze the resulting boronate ester, yielding the desired arylboronic acid. rsc.org

While effective, this method's primary limitation is its incompatibility with functional groups that are sensitive to highly basic or nucleophilic Grignard or organolithium reagents, such as esters and ketones. nih.gov This can necessitate the use of protecting group strategies for more complex substrates.

Synthesis of Dioxaborolane-Protected Benzoic Acid Derivatives

The pinacol (B44631) ester of 3-boronobenzoic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a common and stable form used in synthesis. The pinacol group provides stability, allowing for easier handling and purification compared to the free boronic acid. chem-station.com

The benzoic acid scaffold offers numerous opportunities for functionalization, allowing for the creation of a diverse library of analogues. preprints.org Modifications can be introduced either before or after the installation of the boronate ester group.

Pre-borylation functionalization: Substituents can be introduced onto the aromatic ring of a starting benzoic acid derivative (e.g., 3-bromobenzoic acid) prior to the borylation step. Standard aromatic substitution reactions can be employed to add various functional groups at different positions.

Post-borylation functionalization: Once the boronate ester is in place, the carboxylic acid group itself can be transformed. For example, it can be converted into esters, amides, or other functional groups through standard carboxylic acid chemistry. sigmaaldrich.com This allows the boronate ester to serve as a handle for cross-coupling reactions while other parts of the molecule are elaborated. nih.gov

The synthesis of various benzoic acid derivatives has been explored extensively for applications in medicinal chemistry, where structural modifications are used to tune biological activity. nih.govnih.gov

Controlling the position of the borylation on the benzoic acid ring is crucial for synthesizing specific isomers. For 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid, the boron group must be installed at the meta-position relative to the carboxylic acid.

This regioselectivity is typically achieved by starting with a precursor that already has a directing group at the 3-position, such as 3-bromobenzoic acid, and then applying a Miyaura borylation. rsc.org Direct C-H borylation of benzoic acid itself is more challenging to control regioselectively. While methods for direct C-H borylation of aromatic compounds exist, the electronic properties of the carboxylic acid group (a meta-director) can influence the reaction's outcome, though achieving high selectivity can be difficult and often results in mixtures of isomers. nih.govresearchgate.net Therefore, the most reliable route to the pure 3-substituted isomer is through the cross-coupling of a 3-halo-substituted benzoic acid. nih.gov More advanced strategies, such as using specific directing groups, can achieve regioselective borylation in complex systems. rsc.orghw.ac.uk

Boron Protecting Group Strategies and Their Synthetic Utility

While boronic acids are essential reagents, they can be prone to side reactions, such as dehydration to form cyclic boroxine (B1236090) trimers, and may be unstable under certain conditions. chem-station.com To overcome these issues, boronic acids are often converted into more stable derivatives, with boronate esters being the most common protecting groups. chem-station.com

Table 2: Comparison of Common Boron Protecting Groups

| Protecting Group | Structure | Key Features | Deprotection Conditions |

|---|---|---|---|

| Pinacol Ester | Forms a dioxaborolane ring | High stability, compatible with chromatography, reactive enough for direct use in Suzuki coupling. chem-station.com | Acidic hydrolysis (e.g., with NaIO₄) or conversion to trifluoroborate. chem-station.com |

| MIDA Ester | N-methyliminodiacetic acid | Very stable to hydrolysis, oxidation, and reduction; enables iterative cross-coupling. nih.gov | Mild basic hydrolysis (e.g., NaOH). chem-station.comnih.gov |

| DAN Group | 1,8-diaminonaphthalene | Highly stable due to N-B coordination; stable to column chromatography and basic coupling conditions. rsc.orgchem-station.com | Mild acidic hydrolysis. rsc.orgacs.org |

| Trifluoroborate Salt | R-BF₃K | Crystalline, air-stable solids; require activation for cross-coupling. nih.gov | Slow hydrolysis under reaction conditions. |

The use of these protecting groups is a cornerstone of modern synthetic strategy, especially in iterative cross-coupling. nih.gov In this approach, a molecule with two different boron protecting groups can be functionalized sequentially. For example, a molecule containing both a B(pin) group and a more robust B(MIDA) group can first undergo a Suzuki coupling at the B(pin) site. The MIDA group remains intact and can be deprotected in a subsequent step to reveal the boronic acid, allowing for a second, different cross-coupling reaction at that position. nih.govacs.org This strategy provides a powerful tool for the controlled, step-wise assembly of complex molecular architectures. acs.org

Application of Pinacol Esters in Multistep Synthesis

Boronic acids are highly valuable in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, their utility in multistep synthesis is often hampered by their sensitivity to many common synthetic reagents, which necessitates that the boronic acid group be introduced late in a synthetic sequence. nih.govnih.gov To overcome this limitation, boronic esters are frequently used as protecting groups, with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (pinacol) esters being one of the most common choices. strath.ac.uk

Pinacol boronic esters exhibit greater stability compared to their corresponding boronic acids, making them more compatible with a range of reaction conditions. nih.gov This increased stability allows for their incorporation earlier in a synthetic route, enabling the construction of more complex molecules. strath.ac.uk The synthesis of pinacol boronate esters can be achieved through various methods, including the reaction of Grignard reagents with pinacolborane (HBpin) at ambient temperatures. escholarship.org This method is efficient and can be performed under Barbier conditions to prevent side reactions with reactive halides. escholarship.org

| Feature | Description | Reference |

|---|---|---|

| Synthesis Method | Reaction of Grignard reagents with pinacolborane (HBpin); can be performed under Barbier conditions. | escholarship.org |

| Stability | More stable than free boronic acids, but can be incompatible with strongly acidic or oxidizing conditions. | nih.gov |

| Application | Used as protecting groups to carry the boronic acid functionality through multiple synthetic steps. | strath.ac.uk |

| Deprotection | Often requires multi-step procedures, such as conversion to trifluoroborate salts followed by hydrolysis, which can limit compatibility with complex molecules. | nih.govnus.edu.sg |

MIDA Boronates for Iterative Cross-Couplings and Controlled Reactivity

A significant advancement in boronic acid chemistry is the development of N-methyliminodiacetic acid (MIDA) boronates. nih.govsigmaaldrich.com These compounds offer a robust solution to the stability issues that plague free boronic acids and even their pinacol ester counterparts. nih.govnih.gov The MIDA ligand forms a dative bond with the boron atom, changing its hybridization from sp² to sp³ and effectively sequestering the vacant p-orbital required for transmetalation in cross-coupling reactions. sigmaaldrich.comnih.gov This structural change renders the MIDA boronate unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions, even at temperatures up to 80 °C. sigmaaldrich.com

The exceptional stability of MIDA boronates extends to a wide array of common synthetic reagents and conditions, including chromatography on silica (B1680970) gel, something that is a significant limitation for other surrogates like trifluoroborate salts. nih.govnih.gov This stability allows for the reliable execution of complex, multistep synthetic sequences to create elaborate boronic acid building blocks from simple starting materials. nih.govnih.govresearchgate.net

A key feature of MIDA boronates is the ability to easily deprotect them to release the free boronic acid under very mild aqueous basic conditions at room temperature. nih.govsigmaaldrich.com This controlled release enables a powerful strategy known as iterative cross-coupling (ICC). nih.govcore.ac.uknih.gov In an ICC process, a bifunctional "haloboronic acid" building block, protected as a MIDA boronate, can be coupled with another molecule. nih.gov Following the coupling, the MIDA group is cleaved to reveal the boronic acid, which is then ready for a subsequent coupling reaction. nih.govnih.gov This iterative process is analogous to solid-phase peptide synthesis and allows for the systematic, modular construction of complex small molecules. nih.govnih.gov

The controlled reactivity has been leveraged in the total synthesis of numerous natural products. sigmaaldrich.comrsc.org The stark difference in stability between MIDA boronates and other boronic acid derivatives under various reaction conditions underscores their unique utility in modern organic synthesis. nih.gov

| Compound Type | Result | Reference |

|---|---|---|

| MIDA boronate | Stable (90% yield of corresponding benzoic acid) | nih.gov |

| Boronic acid | Decomposed | nih.gov |

| Pinacol boronic ester | Decomposed | nih.gov |

| 1,8-diaminonaphthalene adduct | Decomposed | nih.gov |

| Trifluoroborate salt | Decomposed | nih.gov |

| N-methyldiethanolamine boronate | Decomposed | nih.gov |

Reactivity and Mechanistic Investigations of 3 1,3,2 Dioxaborolan 2 Yl Benzoic Acid

Cross-Coupling Reactions Employing the Dioxaborolane Moiety

The dioxaborolane moiety, specifically the pinacol (B44631) ester derivative present in 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid, is widely employed in cross-coupling methodologies. Boronic esters are generally more stable than their corresponding boronic acids, exhibiting reduced susceptibility to side reactions such as protodeboronation. nih.gov This enhanced stability makes them ideal substrates for a wide range of synthetic applications, from academic research to industrial-scale manufacturing. nih.govresearchgate.net The reactivity of this functional group is central to the Suzuki-Miyaura coupling, a reaction celebrated for its reliability and broad scope, an achievement recognized with the 2010 Nobel Prize in Chemistry. nih.govyonedalabs.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organic (pseudo)halide. wwjmrd.comlibretexts.org The general transformation, in which a compound like 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid can participate, follows a well-established catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org The reaction's success stems from its tolerance of a wide variety of functional groups, the mild reaction conditions, and the low toxicity of the boron-containing reagents and byproducts. wikipedia.orgnih.gov The use of stable boronic esters has significantly broadened the substrate scope, allowing for the coupling of complex and sensitive molecules. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, typically bearing phosphine (B1218219) ligands (L). libretexts.orgchemrxiv.org This step involves the insertion of the palladium atom into the carbon-halide bond, forming a square planar palladium(II) intermediate (Ar-Pd(L)₂-X). youtube.com This process increases the oxidation state of palladium from 0 to +2. Oxidative addition is often the rate-determining step of the entire catalytic cycle. libretexts.org The reactivity of the organic halide is highly dependent on the nature of the leaving group (X), with the general trend being I > OTf > Br >> Cl. wwjmrd.comlibretexts.org The initial product is a cis-palladium complex that rapidly isomerizes to the more stable trans-complex. wikipedia.org

Table 1: General Reactivity of Leaving Groups in Oxidative Addition

| Leaving Group (X) | Chemical Name | General Reactivity |

| I | Iodide | Very High |

| OTf | Triflate | High |

| Br | Bromide | Moderate |

| Cl | Chloride | Low |

Following oxidative addition, the transmetalation step occurs, where the organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide or other leaving group. wikipedia.org The precise mechanism of this crucial step has been a subject of considerable investigation, with two primary pathways being widely considered, particularly when starting from boronic acids. researchgate.netnih.gov

The Boronate Pathway: In this mechanism, the base present in the reaction mixture reacts with the organoboron compound to form a more nucleophilic tetracoordinate "ate" complex, or boronate. researchgate.netnih.gov This activated boronate species then reacts with the palladium(II) halide complex (Ar-Pd(L)₂-X), transferring its organic moiety to the palladium center. nih.gov

The Oxo-Palladium Pathway: Alternatively, the base (e.g., hydroxide) can first react with the palladium(II) halide complex to form a palladium(II) hydroxo complex (Ar-Pd(L)₂-OH). nih.gov This palladium hydroxo species is more nucleophilic and readily reacts with the neutral organoboron compound (e.g., boronic acid or ester), facilitating the transfer of the organic group from boron to palladium. researchgate.netnih.gov

Systematic studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction between a palladium hydroxo complex and the neutral boronic acid (the oxo-palladium pathway) is the predominant route for transmetalation. nih.gov

Crucially, for boronic esters like 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid, research has shown that they can undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid. nih.govacs.org Structural, kinetic, and computational studies have identified pre-transmetalation intermediates containing Pd-O-B linkages, confirming that the intact ester can participate in the key bond-forming step. acs.orgillinois.edu The rate of this transfer can be significantly influenced by the electronic properties of the diol backbone of the ester. nih.gov

Table 2: Comparison of Proposed Transmetalation Pathways

| Pathway | Key Activating Step | Reacting Boron Species | Reacting Palladium Species |

| Boronate Pathway | Base activates the organoboron reagent | Anionic Boronate [R-B(OR)₃]⁻ | Arylpalladium(II) Halide [ArPd(L)₂X] |

| Oxo-Palladium Pathway | Base activates the palladium complex | Neutral Boronic Acid/Ester [R-B(OR)₂] | Arylpalladium(II) Hydroxide (B78521) [ArPd(L)₂OH] |

The final step of the catalytic cycle is reductive elimination. yonedalabs.comlibretexts.org In this stage, the two organic groups (the one from the organic halide and the one from the organoboron reagent) bound to the palladium(II) center are coupled, forming the new carbon-carbon sigma bond in the final product. mychemblog.com This process reduces the palladium's oxidation state from +2 back to 0, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. chemrxiv.org For reductive elimination to occur, the two organic fragments must typically be in a cis orientation to each other in the palladium coordination sphere. mychemblog.com The reaction proceeds with retention of the stereochemistry of the organic partners. wwjmrd.com

The efficiency and scope of the Suzuki-Miyaura coupling are profoundly influenced by the catalytic system employed. The choice of palladium source, ligands, base, and solvent all play critical roles in the outcome of the reaction. wwjmrd.comyoutube.com

Palladium complexes are the most widely used catalysts for the Suzuki-Miyaura reaction. libretexts.org The active Pd(0) species can be generated in situ from various palladium(II) precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), or used directly as a stable Pd(0) complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govmdpi.com

The ligands coordinated to the palladium center are not mere spectators; they are crucial for the catalyst's stability and reactivity. libretexts.org Phosphine ligands are most commonly employed. Ligand properties, such as steric bulk and electronic character, must be carefully optimized. chemrxiv.org

Electron-rich ligands can increase the electron density on the palladium center, which facilitates the initial oxidative addition step. libretexts.org

Sterically bulky ligands promote the final reductive elimination step and can help prevent catalyst deactivation. libretexts.orgnih.gov

The development of sophisticated ligands, such as the bulky and electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) developed by the Buchwald group, has been instrumental in expanding the scope of the Suzuki-Miyaura reaction. nih.gov These advanced catalytic systems enable the coupling of previously challenging substrates, including sterically hindered partners and less reactive aryl chlorides, often under milder conditions and with lower catalyst loadings. nih.govscihorizon.com The design of palladium precatalysts, which are stable, easy to handle, and efficiently generate the active catalytic species, has also been a significant advance, particularly for reactions involving unstable boronic acids. researchgate.netnih.gov

Table 3: Common Components of Palladium-Based Catalytic Systems for Suzuki-Miyaura Coupling

| Component | Examples | Role in Reaction |

| Palladium Precursors | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |

| Phosphine Ligands | PPh₃, PCy₃, XPhos, SPhos, RuPhos | Stabilize the Pd center, modulate reactivity, facilitate oxidative addition and reductive elimination. |

| Bases | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOH | Activate the organoboron reagent or the palladium complex for transmetalation. |

| Solvents | Toluene, Dioxane, THF, DMF, Water/Organic Mixtures | Solubilize reagents and influence reaction kinetics. |

Catalytic Systems and Ligand Design in Cross-Coupling Methodologies

Nickel-Catalyzed Cross-Couplings for Challenging Electrophiles

While palladium has been the traditional catalyst for Suzuki-Miyaura cross-coupling reactions, nickel catalysis has emerged as a cost-effective and highly reactive alternative, particularly for coupling with challenging electrophiles. numberanalytics.comgoogle.com These challenging substrates include sterically hindered, electron-rich, or otherwise less reactive aryl halides and pseudohalides. For a compound like 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid, nickel catalysis offers a powerful tool to form carbon-carbon bonds where palladium-based systems might be less effective.

The utility of nickel catalysts extends to their ability to couple with a broader range of electrophiles, including aryl chlorides, which are often unreactive in palladium-catalyzed systems due to the strength of the C-Cl bond. Research has shown that various nickel complexes can effectively catalyze the coupling of arylboronic acids with activated, non-activated, and sterically hindered aryl chlorides and bromides, tolerating a wide array of functional groups such as esters, ketones, and nitriles. mdpi.com

In the context of sterically demanding couplings, such as those involving di-ortho-substituted aryl halides, specialized nickel-ligand systems have been developed. These systems are designed to overcome the steric hindrance that can impede the catalytic cycle, particularly the transmetalation and reductive elimination steps. While specific studies on the nickel-catalyzed coupling of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid with such challenging electrophiles are not extensively detailed in the reviewed literature, the general reactivity of arylboronic acids in these systems suggests its applicability. The presence of the carboxylic acid and boronic ester groups on the same molecule necessitates careful optimization of reaction conditions to avoid unwanted side reactions.

Table 1: Examples of Nickel-Catalyzed Cross-Coupling with Challenging Electrophiles

| Catalyst System | Electrophile Type | Substrate Example | Product Type | Key Features |

| NiCl2(PCy3)2 | Heterocyclic Halides | 3-Bromofuran | Aryl-substituted furan | Tolerates nitrogen and sulfur-containing heterocycles. |

| Ni/Ligand (e.g., AntPhos) | Di-ortho-substituted Aryl Halides | 2-Bromo-1,3-dimethylbenzene | Sterically hindered biaryl | Overcomes steric hindrance and minimizes β-hydride elimination. youtube.com |

| NiFe2O4@SiO2-BPMN-Ni | Aryl Halides | 1,4-Dibromobenzene | p-Terphenyl | Utilizes a nanomaterial-based catalyst. mdpi.com |

Influence of Reaction Conditions on Coupling Efficiency and Selectivity

The success of Suzuki-Miyaura cross-coupling reactions involving 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid is highly dependent on the careful selection of reaction conditions. The key parameters that influence the efficiency and selectivity of the coupling include the choice of catalyst, solvent, base, and temperature.

Base: The base plays a crucial role in the activation of the boronic acid derivative for transmetalation. researchgate.net A variety of bases can be employed, with their strength and nature significantly impacting the reaction outcome. For instance, in some systems, sodium hydroxide has been found to be superior to phosphate (B84403) or carbonate bases. masterorganicchemistry.com The choice of base can also affect the reaction rate and the formation of side products. In reactions involving ester functional groups, a milder base like potassium fluoride (B91410) (KF) may be preferred to prevent hydrolysis. researchgate.net

Solvent: The solvent system is another critical factor. The solubility of the reactants, catalyst, and base, as well as the solvent's ability to coordinate with the metal center, can all influence the reaction. nih.gov Mixed solvent systems, such as combinations of organic solvents with water, are often employed to facilitate the dissolution of both the organic and inorganic components of the reaction mixture. nih.govboronmolecular.com For example, a mixture of methanol (B129727) and water has been shown to be effective in certain Suzuki-Miyaura reactions. nih.gov The use of greener solvents like 2-Me-THF and tert-amyl alcohol is also being explored to make these processes more environmentally friendly. numberanalytics.comgoogle.com

Catalyst and Ligands: The choice of the palladium or nickel catalyst and the associated ligands is fundamental to the reaction's success. The ligand can influence the catalyst's stability, reactivity, and selectivity, particularly in reactions with challenging substrates. youtube.com

Temperature: The reaction temperature affects the rate of reaction. While many Suzuki-Miyaura couplings are performed at elevated temperatures, milder conditions, including room temperature reactions, have been developed for certain substrates. researchgate.net

Table 2: Influence of Reaction Conditions on Suzuki-Miyaura Coupling

| Parameter | Effect on Reaction | Examples of Reagents/Conditions |

| Base | Activates the boronic acid for transmetalation; can influence reaction rate and side products. | K3PO4, NaOH, K2CO3, KF. researchgate.netmasterorganicchemistry.comnih.gov |

| Solvent | Affects solubility of reactants and catalyst; can coordinate with the metal center. | Toluene, DMF/H2O, MeOH/H2O, 2-Me-THF. google.comnih.govboronmolecular.com |

| Temperature | Influences the reaction rate. | Room temperature to elevated temperatures (e.g., 80-110 °C). youtube.com |

| Catalyst Loading | Affects reaction efficiency and cost. | Typically ranges from 0.5 mol% to 5 mol%. google.com |

Reactions Involving the Benzoic Acid Functional Group

The carboxylic acid moiety of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions can be performed while preserving the boronic ester functionality, showcasing the orthogonal reactivity of the molecule.

Derivatization via Esterification and Amidation

Esterification: The carboxylic acid can be readily converted to its corresponding ester through various standard methods. This includes reactions with alcohols under acidic or basic conditions, or through the use of coupling agents. For instance, the reaction with an alcohol in the presence of a catalyst like a tin(II) compound can yield the desired benzoic ester. The choice of esterification method can be tailored to the specific alcohol being used and the desired reaction conditions.

Amidation: The formation of amides from the carboxylic acid group is a common and important transformation. This can be achieved by reacting the benzoic acid with an amine, often in the presence of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (HOSu). Direct amidation catalyzed by boric acid has also been reported as a greener alternative. These methods allow for the synthesis of a wide array of amides with diverse functionalities.

Table 3: Derivatization of the Benzoic Acid Group

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid or Base Catalyst (e.g., Sn(II) compound), Heat. | Benzoic Acid Ester |

| Amidation (Coupling Agent) | Amine, Coupling Agent (e.g., DCC, EDC), Solvent (e.g., THF, MeOH). | Benzoic Acid Amide |

| Amidation (Direct) | Amine, Boric Acid Catalyst, Toluene, Reflux. | Benzoic Acid Amide |

Exploration of Aromatic Substitution Patterns on the Benzoic Acid Ring

The benzene (B151609) ring of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of the incoming electrophile is directed by the two existing substituents: the carboxylic acid (-COOH) and the dioxaborolane (-B(OR)2) group.

The carboxyl group is a well-established deactivating and meta-directing group. numberanalytics.com This is due to its electron-withdrawing nature through both inductive and resonance effects, which reduces the electron density of the aromatic ring and destabilizes the intermediates formed from ortho and para attack. numberanalytics.com

The directing effect of the boronic ester group is more nuanced. It is generally considered to be a deactivating group due to the electron-withdrawing inductive effect of the boron atom. However, it can also act as a weak ortho, para-director. This is because the lone pairs on the oxygen atoms of the ester can be donated into the aromatic ring through resonance, partially offsetting the deactivating effect and directing incoming electrophiles to the ortho and para positions relative to the boron.

Given that the carboxylic acid is at position 1 and the dioxaborolane is at position 3, the directing effects of these two groups will influence the position of further substitution. The strong meta-directing effect of the carboxylic acid will direct incoming electrophiles to position 5. The ortho, para-directing effect of the dioxaborolane group will direct to positions 2, 4, and 6. The positions ortho and para to the boronic ester are 2, 4, and 6, while the position meta to the carboxylic acid is 5. Therefore, the substitution pattern will depend on the relative strengths of these directing effects and the specific reaction conditions. In many cases, a mixture of products can be expected.

Advanced Applications in Research Disciplines

Utilization in Complex Organic Molecule Construction

The dual functionality of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid makes it an invaluable tool for synthetic organic chemists. It serves as a versatile building block, enabling the efficient creation of complex molecular architectures through sequential and controlled chemical transformations chemimpex.com. The boronic ester allows for the formation of carbon-carbon bonds, while the carboxylic acid can be converted to a wide range of other functional groups or used as a point of attachment.

This compound is instrumental in the synthesis of fine chemicals and specialty organic materials where precise molecular design is critical chemimpex.com. Its ability to participate in cross-coupling reactions facilitates the construction of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials like dyes chemimpex.com. The deprotected form, 3-Carboxyphenylboronic acid, can be used to prepare various biaryl derivatives by reacting with compounds such as bromoaniline via the Suzuki-Miyaura coupling reaction sigmaaldrich.com. This controlled method of synthesis is prized in both academic and industrial settings for achieving high yields and purity in the final products.

In the field of agrochemical research, 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid and its derivatives are employed as key intermediates in the development of new pesticides and herbicides chemimpex.com. Boron-containing molecules, such as benzoxaboroles, have demonstrated significant potential as antifungal and antiparasitic agents google.com. The unique structural and electronic properties imparted by the boron moiety can lead to novel modes of action, which is crucial for overcoming resistance to existing treatments google.com. The ability to construct complex and targeted molecules using this building block is beneficial for creating more effective and environmentally benign agricultural products google.com.

Contributions to Materials Science and Engineering

The compound's distinct properties are also leveraged in materials science for the creation of novel materials with tailored functionalities.

In polymer chemistry, 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid is used to produce advanced polymers with enhanced characteristics chemimpex.com. By incorporating this monomer into polymer chains, materials with improved thermal stability and mechanical strength can be developed chemimpex.com. The hydrolyzed form, 3-Carboxyphenylboronic acid, is a known substrate for preparing boronic acid-functionalized block copolymers sigmaaldrich.com. These functionalized polymers can exhibit responsive behaviors, such as sensitivity to pH or the presence of sugars, making them suitable for applications in sensors and controlled-release systems.

Boronic acids are widely used for the surface functionalization of nanomaterials, owing to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols nih.govacs.org. This interaction is particularly useful for targeting saccharides, glycoproteins, and other diol-containing biomolecules nih.govacs.org. Phenylboronic acid groups can be attached to the surfaces of various nanoparticles, including magnetic nanoparticles, gold nanoparticles, and quantum dots, to impart specific recognition capabilities nih.govresearchgate.netfrontiersin.orgnih.gov. This functionalization strategy is a cornerstone of developing nanomaterials for biosensing, bioimaging, and targeted drug delivery acs.orgresearchgate.net. For example, boronic acid-functionalized magnetic nanoparticles have been developed for the selective enrichment of glycoproteins and bacteria from complex samples researchgate.netnih.govrsc.org.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands imperial.ac.uk. The properties of MOFs are highly dependent on the choice of these organic linkers cd-bioparticles.net. Bifunctional linkers containing carboxylic acids are among the most common building blocks for MOF synthesis imperial.ac.ukcd-bioparticles.net.

3-(1,3,2-Dioxaborolan-2-yl)benzoic acid (or its hydrolyzed form, 3-carboxyphenylboronic acid) is an ideal candidate for a multifunctional MOF linker. The carboxylate group can coordinate with metal centers to build the framework structure, while the boronic acid moiety can be integrated as a functional site within the pores nih.govrsc.org. Research has shown that incorporating boronic acid groups into MOFs can synergistically boost their capabilities, such as for targeting bacteria nih.gov. These boronic acid-decorated MOFs can act as powerful platforms for applications ranging from gas separation to selective chemical sensing and catalysis nih.govnih.gov. A similar strategy has been used in Covalent Organic Frameworks (COFs), where monofunctional arylboronic acids serve as agents to functionalize the pores of 3D networks researchgate.net.

| Application Area | Specific Use | Research Finding |

| Complex Organic Synthesis | Synthesis of Fine Chemicals | Serves as a versatile building block in Suzuki-Miyaura coupling to create complex biaryl structures for pharmaceuticals and dyes chemimpex.comsigmaaldrich.com. |

| Agrochemical Research | Used as an intermediate to develop novel boron-containing pesticides and antifungals with unique modes of action chemimpex.comgoogle.com. | |

| Materials Science | Advanced Polymers | Incorporated into polymer backbones to enhance thermal and mechanical properties; used to create functional block copolymers chemimpex.comsigmaaldrich.com. |

| Nanomaterial Functionalization | Enables surface modification of nanoparticles for targeted recognition of diol-containing molecules, used in biosensing and enrichment nih.govresearchgate.netnih.gov. | |

| Framework Materials (MOFs/COFs) | Acts as a bifunctional linker where the carboxylate group builds the framework and the boronic acid group provides active sites within the pores nih.govresearchgate.net. |

Applications in Chemical Biology and Molecular Recognition Research

The unique chemical properties of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid have positioned it as a valuable tool in the fields of chemical biology and molecular recognition. Its utility stems primarily from the reversible covalent interactions of the boronic acid moiety with diols, enabling the development of sophisticated systems for sensing, recognition, and biological probing.

Reversible Covalent Binding with Diols and Polyols

A cornerstone of the application of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid in chemical biology is the ability of its boronic acid functional group to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. This interaction leads to the formation of cyclic boronate esters. The reversible nature of this bond is critical, allowing for dynamic systems that can respond to changes in the concentration of diol-containing analytes.

The thermodynamics and kinetics of this binding process have been extensively studied. The reaction is known to be pH-dependent, with the equilibrium shifting towards the boronate ester form at higher pH levels. This is because the boronic acid, a weak Lewis acid, becomes a more reactive tetrahedral boronate species upon hydroxide (B78521) addition, which then readily reacts with diols. The binding affinity is also influenced by the structure of the diol, including its pKa, steric factors, and the dihedral angle between the hydroxyl groups. pnas.orgsemanticscholar.org The kinetics of the boronic acid-diol binding are generally rapid, with reactions often reaching equilibrium within seconds to minutes, a crucial feature for real-time sensing applications. nih.gov

This reversible covalent interaction is the fundamental principle behind the use of boronic acid-containing compounds in various recognition and sensing systems. The ability to form stable yet reversible complexes with diols is a key advantage over non-covalent interactions, offering higher affinity and specificity.

Design of Affinity-Based Sensor Systems and Fluorescent Probes

Leveraging the reversible covalent binding with diols, 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid and its derivatives are integral components in the design of affinity-based sensors and fluorescent probes for a variety of biologically important molecules.

The prevalence of diol functionalities in saccharides makes them a primary target for boronic acid-based sensors. mdpi.comresearchgate.net Fluorescent probes incorporating a boronic acid receptor can be designed to signal the presence of saccharides through changes in their fluorescence properties. A common strategy involves the use of fluorophores whose emission is quenched by the boronic acid group through a photoinduced electron transfer (PET) process. nih.gov Upon binding of a saccharide to the boronic acid, the PET process is disrupted, leading to a "turn-on" fluorescence response. nih.gov

The selectivity of these sensors can be tuned by modifying the structure of the boronic acid probe. For instance, the spatial arrangement of multiple boronic acid groups can be designed to match the spacing of hydroxyl groups on a specific saccharide, thereby enhancing the binding affinity and selectivity for that target. The development of such probes is of significant interest for monitoring glucose levels in diabetic patients. nih.gov

| Saccharide | Typical Sensing Mechanism | Significance |

|---|---|---|

| Glucose | Fluorescence enhancement upon binding | Monitoring blood glucose levels in diabetes |

| Fructose | Changes in fluorescence intensity or wavelength | Food industry and metabolic studies |

| Galactose | Modulation of photoinduced electron transfer (PET) | Diagnosis of galactosemia |

The cis-diol arrangement within the catechol moiety of catecholamines, such as dopamine, makes them suitable targets for recognition by boronic acid-based sensors. The interaction between the boronic acid and the catechol group can be transduced into a detectable signal, often electrochemical or fluorescent. This provides a basis for the development of sensors for important neurotransmitters, with potential applications in neuroscience and diagnostics.

Beyond diol-containing molecules, the Lewis acidic nature of the boron atom in boronic acids allows for their interaction with certain anions, notably fluoride (B91410) and cyanide. nih.govboronmolecular.com This interaction can lead to the formation of a stable adduct, which can be exploited for the development of anion-selective sensors. enamine.net Fluorescent probes containing a boronic acid can exhibit a change in their emission upon binding to these anions, providing a means for their detection. orgsyn.orgfrontiersin.org The sensing mechanism often involves the interruption of a photoinduced electron transfer (PET) pathway or other changes to the electronic structure of the fluorophore upon anion coordination to the boron center. frontiersin.org

| Anion | Binding Interaction | Sensing Application |

|---|---|---|

| Fluoride (F⁻) | Formation of a stable boron-fluoride adduct | Environmental monitoring and health diagnostics |

| Cyanide (CN⁻) | Coordination to the Lewis acidic boron center | Detection of a highly toxic substance |

Bioconjugation Strategies for Chemical Probe Development

The development of chemical probes often requires the covalent attachment of a reporter molecule, such as a fluorophore or an affinity tag, to a recognition element. The structure of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid, featuring a carboxylic acid group, makes it well-suited for bioconjugation.

The carboxylic acid moiety provides a versatile handle for forming stable amide bonds with amine-containing biomolecules, including proteins, peptides, and modified oligonucleotides. Standard carbodiimide-mediated coupling chemistries, such as those using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide), can be employed to activate the carboxylic acid for reaction with primary amines. This strategy allows for the site-specific incorporation of the boronic acid functionality into a larger biomolecular scaffold.

By conjugating 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid to a targeting moiety, such as an antibody or a peptide that recognizes a specific cell surface receptor, chemical probes can be designed for targeted delivery. nih.govenamine.net Once localized at the target site, the boronic acid can interact with cell surface glycans or other diol-containing molecules, enabling applications in cell imaging, diagnostics, and targeted therapy. The development of such sophisticated molecular tools is a burgeoning area of research in chemical biology.

Mechanistic Studies of Enzyme Inhibition via Boronate Adduct Formation

The utility of boronic acids, including 3-(1,3,2-dioxaborolan-2-yl)benzoic acid and its derivatives, as enzyme inhibitors stems from the unique electronic characteristics of the boron atom. Boronic acids act as transition-state analogs, effectively inhibiting various enzymes, particularly serine proteases and β-lactamases. mdpi.comresearchgate.net The mechanism of inhibition is a sophisticated, typically reversible process involving the formation of a covalent adduct with a nucleophilic residue in the enzyme's active site. nih.govnih.gov

The inhibitory action generally follows a two-step mechanism: nih.gov

Non-covalent Complex Formation: Initially, the inhibitor binds to the enzyme's active site through non-covalent interactions, forming a preliminary complex. This step is governed by molecular recognition, positioning the boronic acid "warhead" in proximity to the catalytic residue. nih.gov

Covalent Adduct Formation: Following the initial binding, the boron atom, acting as a Lewis acid, is attacked by a key nucleophilic residue, commonly a serine hydroxyl group. nih.govnih.gov This results in the formation of a stable, tetrahedral boronate adduct. researchgate.net This covalent complex mimics the high-energy tetrahedral intermediate of the natural enzymatic reaction, thereby blocking the catalytic cycle. mdpi.com

This interaction is typically reversible, with the stability of the boronate adduct influenced by factors such as the pH and the specific electronic and steric environment of the enzyme's active site. nih.gov In the context of metallo-β-lactamases, boronic acids can form covalent adducts with a catalytic hydroxide anion in the active site. mdpi.com The boron atom in an inhibitor is often more electrophilic than the corresponding carbonyl carbon in a natural substrate, facilitating the nucleophilic attack without a significant energy barrier. mdpi.com This ability to form a stable, reversible covalent bond with active site nucleophiles is the cornerstone of their function as potent enzyme inhibitors. nih.gov

| Step | Description | Key Interactions | Result |

|---|---|---|---|

| 1 | Initial Binding | Non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions) guide the inhibitor to the active site. | Formation of a non-covalent enzyme-inhibitor complex. nih.gov |

| 2 | Nucleophilic Attack | The electron-deficient boron atom is attacked by a nucleophilic residue (e.g., Serine -OH). nih.govnih.gov | Transition to a tetrahedral intermediate. |

| 3 | Adduct Formation | Formation of a reversible, covalent bond between the boron and the enzyme's nucleophile. nih.govmdpi.com | A stable tetrahedral boronate adduct is formed, mimicking the enzymatic transition state. mdpi.comresearchgate.net |

| 4 | Inhibition | The stable adduct occupies the active site, preventing the binding and processing of the natural substrate. | Enzyme activity is effectively blocked. |

Role in Green Chemistry and Sustainable Synthesis Methodologies

Boronic acids and their esters, such as 3-(1,3,2-dioxaborolan-2-yl)benzoic acid, are integral to the advancement of green chemistry and sustainable synthesis. Their stability, versatile reactivity, and relatively low toxicity make them valuable reagents and building blocks in modern organic chemistry. nih.gov

One of the most significant contributions of boronic acids to sustainable synthesis is their use in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govresearchgate.net This reaction is a powerful tool for forming carbon-carbon bonds with high efficiency and functional group tolerance, minimizing the need for protecting groups and reducing waste. The use of boronic acid derivatives in such reactions is a cornerstone of atom-economical synthesis strategies. nih.gov

From an environmental perspective, boronic acids are considered "green" compounds. acs.org Their ultimate degradation product is boric acid, an environmentally benign substance that can be eliminated by the body in biological applications. nih.govacs.org This contrasts sharply with many organometallic reagents that produce toxic heavy metal waste.

Furthermore, a burgeoning area of research is Boronic Acid Catalysis (BAC), where boronic acids themselves act as catalysts. rsc.org This approach circumvents the need for stoichiometric activators, further improving atom economy. rsc.org Boronic acid catalysts can activate hydroxyl groups in carboxylic acids and alcohols, facilitating reactions like amidation and Friedel-Crafts-type alkylations under mild conditions. rsc.org Notably, some boronic acid-catalyzed reactions can be performed in water, a green and benign solvent, which significantly enhances their sustainability profile. acs.org For instance, boronic acids, in conjunction with onium salts, have been shown to efficiently catalyze the conversion of CO2 and epoxides into cyclic carbonates in water, providing a sustainable method for carbon dioxide utilization. acs.org

| Application/Feature | Description | Sustainability Aspect |

|---|---|---|

| Suzuki-Miyaura Coupling | Used as key reagents for forming C-C bonds. nih.gov | High atom economy, reduces waste streams, high functional group tolerance. |

| Degradation Product | The final degradation product is the environmentally benign boric acid. nih.govacs.org | Low environmental toxicity and impact compared to other organometallic reagents. |

| Boronic Acid Catalysis (BAC) | Boronic acids act as catalysts for various organic transformations (e.g., amidation). rsc.org | Avoids stoichiometric activators, operates under mild conditions, increases atom economy. |

| Aqueous Reactions | Can catalyze reactions, such as CO2 conversion, in water. acs.org | Reduces reliance on volatile and toxic organic solvents. |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation and Reactivity Monitoring

Spectroscopic methods are indispensable for confirming the identity and purity of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid, as well as for monitoring its behavior in chemical reactions.

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid, providing detailed information about the hydrogen, carbon, and boron environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the arrangement of hydrogen atoms. The aromatic protons of the benzoic acid ring typically appear as a complex multiplet pattern in the range of 7.4-8.2 ppm. The protons of the dioxaborolane ring are expected to produce a singlet around 4.3-4.4 ppm, confirming the presence of the ethylene (B1197577) glycol protecting group on the boronic acid. The acidic proton of the carboxylic acid group is often broad and may appear at a chemical shift greater than 10 ppm, though its observation can depend on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. The carboxyl carbon is typically observed downfield, around 167-173 ppm. chemicalbook.comdocbrown.info The aromatic carbons show signals between 128-135 ppm, with the carbon attached to the boron atom (C-B) appearing in this region as well. docbrown.info The carbons of the dioxaborolane ring are expected to resonate at approximately 65-70 ppm.

¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids and their esters. nih.gov The ¹¹B nucleus is quadrupolar, which can lead to broad signals. nsf.gov For 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid, the boron atom is in a trigonal planar environment (sp² hybridized), which typically results in a chemical shift in the range of +20 to +30 ppm. researchgate.netmdpi.com This chemical shift is sensitive to the electronic environment and can shift upon coordination or reaction, making ¹¹B NMR a valuable tool for monitoring reactions involving the boronate ester group. nsf.govmdpi.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | >10 (broad) |

| ¹H | Aromatic (Ar-H) | 7.4 - 8.2 |

| ¹H | Dioxaborolane (-OCH₂CH₂O-) | ~4.3 - 4.4 |

| ¹³C | Carboxylic Acid (-COOH) | ~167 - 173 |

| ¹³C | Aromatic (Ar-C) | ~128 - 135 |

| ¹³C | Dioxaborolane (-OCH₂CH₂O-) | ~65 - 70 |

| ¹¹B | Dioxaborolane (sp² Boron) | +20 to +30 |

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid (molecular formula C₉H₉BO₄), the expected molecular weight is approximately 192.0 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

The fragmentation pattern can provide valuable structural confirmation. Common fragmentation pathways for benzoic acid derivatives under mass spectrometry include the loss of water ([M+H−H₂O]⁺) and the loss of carbon monoxide after water loss ([M+H−H₂O−CO]⁺). fu-berlin.de A key fragmentation for benzoic acids is the loss of the carboxyl group as CO₂ from the deprotonated molecule. docbrown.infonih.govsci-hub.se For 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid, fragmentation of the dioxaborolane ring would also be expected.

| Ion | m/z (approx.) | Description |

|---|---|---|

| [M]⁺ | 192 | Molecular Ion |

| [M+H]⁺ | 193 | Protonated Molecule |

| [M-H]⁻ | 191 | Deprotonated Molecule |

| [M-COOH]⁺ | 147 | Loss of Carboxyl Group |

| [M-H-CO₂]⁻ | 147 | Loss of Carbon Dioxide from [M-H]⁻ |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Benzoic acid and its derivatives typically exhibit absorption bands in the UV region corresponding to π→π* transitions of the aromatic ring. dergipark.org.tr The presence of the dioxaborolane group can influence the position and intensity of these absorption bands. The electronic properties of aryl boronate esters have been studied, revealing that electronic transitions can be localized on the aromatic system or involve the boronate ester moiety. The absorption spectrum is sensitive to solvent polarity and pH, which can alter the electronic structure of the molecule. dergipark.org.trresearchgate.net

While 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid itself is not expected to be strongly fluorescent, its derivatives or complexes could be. Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding of the boronic acid moiety to other molecules, such as saccharides. Upon binding, changes in the fluorescence emission (e.g., intensity or wavelength) can be observed, forming the basis for fluorescent sensors.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid is achiral, it can be used in chiral recognition studies. When it interacts with a chiral molecule, such as a sugar or an amino acid, the resulting complex can become chiral and thus CD-active. The induced CD spectrum can provide information about the nature of the interaction and the conformation of the complex. This approach is particularly useful for developing sensors for chiral biomolecules.

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For carboxylic acids like this one, it is common to observe the formation of hydrogen-bonded dimers in the crystal lattice, where the carboxyl groups of two molecules interact. researchgate.net The crystal structure would also precisely define the geometry of the dioxaborolane ring and its orientation relative to the phenyl ring.

Theoretical and Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into the properties of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid. vjst.vnnih.gov

Structural Optimization and Vibrational Analysis: DFT calculations can be used to determine the most stable three-dimensional structure of the molecule (its optimized geometry). These calculations can predict bond lengths and angles that can be compared with experimental data from X-ray crystallography. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

NMR Chemical Shift Prediction: Computational methods can predict NMR chemical shifts (¹H, ¹³C, and ¹¹B). ucm.cl While these calculations can be challenging, especially for complex molecules, they can be very useful in assigning ambiguous signals in experimental spectra. bohrium.com

Electronic Properties and UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis absorption spectrum. researchgate.net This allows for the assignment of the observed absorption bands to specific electronic transitions within the molecule.

Reactivity and Mechanistic Studies: Computational chemistry can be used to model the reactivity of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid. For example, the mechanism of its interaction with diols or its participation in cross-coupling reactions can be investigated by calculating the energies of reactants, transition states, and products. This provides a molecular-level understanding of the reaction pathways.

These computational approaches, when used in conjunction with experimental data, provide a robust and detailed characterization of the structural and electronic properties of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid. mdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid, DFT calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and the energetic landscape of potential reaction pathways.

DFT studies on related benzoic acid derivatives have successfully employed functionals like B3LYP with basis sets such as 6-311++G(2d,p) to achieve a high level of accuracy in predicting geometric parameters and electronic properties. vjst.vn A similar approach for 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid would involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations would yield crucial electronic parameters.

Key electronic properties that can be determined using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other species.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.

Investigations into reaction pathways using DFT would involve locating transition states and calculating activation energies for various potential reactions, such as nucleophilic or electrophilic attacks. This information is crucial for understanding the compound's reactivity and stability.

| Calculated Property | Description | Significance for 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| MEP Surface | A visual representation of the electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid, MD simulations can provide detailed insights into its conformational flexibility and how it behaves in different environments, such as in solution or when interacting with a biological target.

The process of an MD simulation for this compound would involve placing it in a simulated environment, such as a box of water molecules, and then calculating the forces between the atoms and their subsequent motion based on classical mechanics. These simulations can reveal the preferred conformations of the molecule and the dynamics of its interaction with surrounding molecules.

Key insights from MD simulations would include:

Conformational Preferences: Identifying the most stable and frequently adopted shapes of the molecule in a given environment.

Solvation Effects: Understanding how the solvent molecules arrange around the solute and influence its conformation and dynamics.

Binding Dynamics: If a binding partner (e.g., a protein) is included in the simulation, MD can reveal the process of binding and unbinding, as well as the stability of the resulting complex.

For example, MD simulations of dihydroxybenzoic acids have been used to investigate their behavior in solution, providing insights into molecular association and the formation of different solid phases. nih.gov A similar approach for 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid would shed light on its aggregation behavior and solubility.

| Simulation Parameter | Description | Relevance for 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights flexible regions of the molecule. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Provides information about the solvation shell structure. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Crucial for understanding interactions with protic solvents or biological targets. |

Computational Modeling of Molecular Recognition and Binding Affinities

Computational modeling plays a pivotal role in understanding how 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid might recognize and bind to specific molecular targets, such as enzymes or receptors. These methods can predict the binding mode and estimate the binding affinity, which is a measure of the strength of the interaction.

Techniques like molecular docking are often the starting point for these studies. Docking algorithms predict the preferred orientation of the ligand (in this case, 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid) when bound to a target protein to form a stable complex. Following docking, more rigorous methods can be employed to calculate the binding free energy.

Common methods for calculating binding affinities include:

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method combines molecular mechanics energy calculations with a continuum solvation model to estimate the free energy of binding.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally intensive but generally more accurate methods that calculate the free energy difference between two states (e.g., bound and unbound).

Studies on inhibitors for enzymes like human aldo-keto reductase have utilized such computational models to understand binding preferences and selectivity. chemscene.com Applying these methods to 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid would be essential in assessing its potential as a targeted inhibitor.

| Computational Method | Information Provided | Application to 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid |

| Molecular Docking | Predicts the preferred binding pose and a scoring function to rank poses. | Initial screening of potential biological targets and generation of binding hypotheses. |

| MM/GBSA | Estimates the binding free energy by considering various energy components. | Provides a more refined estimation of binding affinity than docking scores. |

| FEP/TI | Calculates the relative binding free energy between two ligands or a ligand and a reference state. | Offers high-accuracy predictions of binding affinity, useful for lead optimization. |

In Silico Screening and Molecular Docking Studies for Structure-Activity Relationships

In silico screening and molecular docking are powerful computational techniques used to identify and optimize new bioactive compounds. For 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid, these methods can be used to explore its potential interactions with a wide range of biological targets and to understand the relationship between its structure and biological activity (Structure-Activity Relationship, SAR).

Virtual screening involves docking a library of compounds into the binding site of a target protein to identify those that are most likely to bind. If 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid were part of such a library, its docking score would indicate its potential as a hit.

Molecular docking studies, as previously mentioned, predict the binding pose of the molecule within the active site of a target. By analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid and the amino acid residues of the target, researchers can gain insights into the key features responsible for binding. This information is crucial for designing derivatives with improved activity.

For instance, molecular docking studies on benzoic acid derivatives have been conducted to evaluate their potential as antiviral agents against the SARS-CoV-2 main protease. nih.gov Similar studies for 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid against various targets could reveal its therapeutic potential.

| Parameter | Description | Importance in SAR Studies |

| Docking Score | A numerical value that estimates the binding affinity of a ligand to a target. | Used to rank and prioritize compounds in virtual screening campaigns. |

| Binding Interactions | The specific non-covalent interactions between the ligand and the target protein. | Provides a rational basis for designing modifications to improve binding. |

| Pharmacophore Model | An ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. | Can be developed from the binding pose to guide the design of new, more potent compounds. |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies for Benzoic Acid-Boron Compounds

The synthesis of arylboronic acids and their derivatives is fundamental to their application, and ongoing research seeks to develop more efficient, scalable, and environmentally benign methods. nih.gov A significant trend is the move away from harsh organometallic reagents, such as Grignard or organolithium compounds, which often require cryogenic temperatures and have limited functional group tolerance. nih.govnih.gov

Modern approaches focus on catalytic C-H borylation and cross-coupling reactions. Iridium-catalyzed C-H activation allows for the direct borylation of arenes, offering a highly atom-economical route. organic-chemistry.org Palladium-catalyzed methods, such as the Miyaura borylation, remain a cornerstone for coupling aryl halides or triflates with diboron (B99234) reagents like bis(pinacolato)diboron (B136004). nih.govorganic-chemistry.org Research in this area is focused on developing catalysts that are effective for less reactive but more abundant aryl chlorides. nih.govresearchgate.net A notable advancement is the direct, palladium-catalyzed synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron, which simplifies the process. nih.govresearchgate.net

Furthermore, transition-metal-free synthetic routes are gaining traction. organic-chemistry.orgnih.gov Photoinduced borylation of haloarenes represents a sustainable alternative, utilizing light energy to facilitate the reaction under mild conditions with broad functional group tolerance. organic-chemistry.orgnih.govacs.org The development of flow chemistry techniques for reactions like bromide-lithium exchange followed by borylation is also improving safety and scalability. nih.govresearchgate.net

| Methodology | Catalyst/Reagent System | Key Advantages | Reference |

|---|---|---|---|

| Palladium-Catalyzed Borylation | Pd catalysts (e.g., with X-Phos ligand) + B₂(pin)₂ or B₂(OH)₄ | High efficiency, good functional group tolerance, applicable to aryl chlorides. | nih.govorganic-chemistry.org |

| Iridium-Catalyzed C-H Borylation | Ir complexes with silyl (B83357) ligands | Direct functionalization of C-H bonds, high atom economy. | organic-chemistry.org |

| Transition-Metal-Free Photoborylation | Visible light photocatalyst (e.g., phenothiazine) or direct photoinduction | Avoids precious metals, proceeds under mild conditions, sustainable. | organic-chemistry.orgnih.gov |

| Nickel/Iron-Catalyzed Borylation | Ni or Fe complexes | Utilizes more abundant and less expensive metals than palladium. | organic-chemistry.org |